molecular formula C6H2BrClF2 B1418076 4-Chloro-2,3-difluorobromobenzene CAS No. 1000574-47-9

4-Chloro-2,3-difluorobromobenzene

Cat. No. B1418076
M. Wt: 227.43 g/mol
InChI Key: NLNGUQIWICXNKO-UHFFFAOYSA-N
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Description

4-Chloro-2,3-difluorobromobenzene is an organic compound with the molecular formula C6H2BrClF2 . It is widely used in various fields of research and industry due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular formula of 4-Chloro-2,3-difluorobromobenzene is C6H2BrClF2 . Its molecular weight is 227.43 g/mol .

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • A study by Sipyagin et al. (2004) focused on the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene from corresponding disulfides. These compounds, including SF5, CF3S, and C2F5S analogues, were prepared through various nucleophilic substitution reactions, indicating potential applications in heterocyclic chemistry.
    • Luo Jun (2007) reported on the synthesis of 3-Chloro-4-fluoronitrobenzene, with a focus on the increased reaction rate and yield under microwave heating compared to conventional methods Luo Jun (2007).
  • Structural and Physical Analysis :

    • Research by Pigge et al. (2006) explored the structures of 4-chloro- and 4-bromotribenzoylbenzene. They found that C-X...O=C interactions dominate these structures, with type-II I...I interactions being significant in the 4-iodo derivative.
  • Electrochemical Studies :

    • Horio et al. (1996) studied the electrochemical fluorination of halobenzenes, providing insights into side reactions and product formation during the fluorination process.
  • Environmental and Biological Applications :

    • The degradation of chlorophenol compounds, which are structurally related to 4-Chloro-2,3-difluorobromobenzene, was investigated by Brillas et al. (1998). They focused on different electrochemical methods for degrading these compounds, which is relevant for environmental remediation.
  • New Molecule Development :

    • Murthy et al. (2017) synthesized a new molecule, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, and studied its reactivity, structure, and potential applications in drug development.

Safety And Hazards

4-Chloro-2,3-difluorobromobenzene is classified as having acute toxicity when ingested (Category 4, H302), causing skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

1-bromo-4-chloro-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNGUQIWICXNKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,3-difluorobromobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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